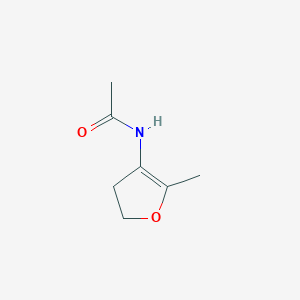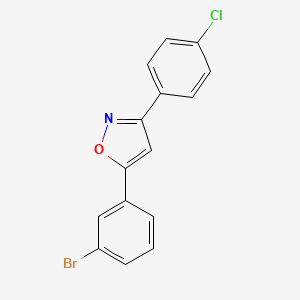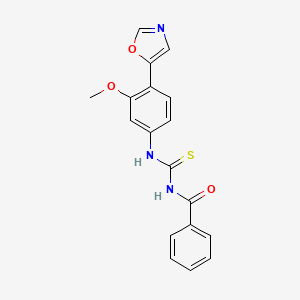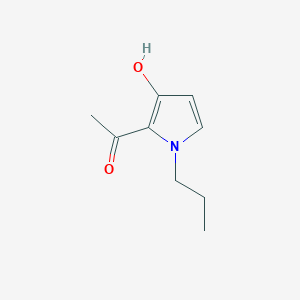
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring and a cyclohexanone moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate typically involves the reaction of 2,5-dioxopyrrolidin-3-yl acetic acid with a cyclohexanone derivative under specific conditions. The reaction often requires the use of a solvent such as dichloromethane (DCM) and a catalyst like potassium hydroxide (KOH) to facilitate the process . The reaction is carried out at room temperature and monitored for completion using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted acetates
科学的研究の応用
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate has several scientific research applications, including:
作用機序
The mechanism of action of 3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
類似化合物との比較
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Shares a similar pyrrolidinone structure and exhibits comparable biological activities.
2-(2,5-Dioxopyrrolidin-3-yl)acetic acid: Another compound with a pyrrolidinone ring, used in similar research applications.
Uniqueness
3-(2-(2,5-Dioxopyrrolidin-3-yl)acetyl)-4-oxocyclohexyl acetate is unique due to its combination of a pyrrolidinone ring and a cyclohexanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
| 6953-00-0 | |
分子式 |
C14H17NO6 |
分子量 |
295.29 g/mol |
IUPAC名 |
[3-[2-(2,5-dioxopyrrolidin-3-yl)acetyl]-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C14H17NO6/c1-7(16)21-9-2-3-11(17)10(6-9)12(18)4-8-5-13(19)15-14(8)20/h8-10H,2-6H2,1H3,(H,15,19,20) |
InChIキー |
IZGKEBQAWJRTPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12902630.png)
![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/no-structure.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)





![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)



